molecular formula C17H17N3O3 B3048123 7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1573547-47-3

7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B3048123
CAS No.: 1573547-47-3
M. Wt: 311.33
InChI Key: QPHQSLYJTIZYEY-UHFFFAOYSA-N
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Description

7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with distinct substituents: an isobutyl group at position 7, a phenyl group at position 3, and a carboxylic acid moiety at position 3. This scaffold is synthesized via multicomponent cyclocondensation reactions involving 5-aminopyrazoles, aldehydes, and pyruvic acids under ultrasonic or thermal conditions .

Properties

IUPAC Name

7-(2-methylpropyl)-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10(2)8-12-9-13(17(22)23)18-15-14(16(21)19-20(12)15)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHQSLYJTIZYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120519
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,2-dihydro-7-(2-methylpropyl)-2-oxo-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1573547-47-3
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,2-dihydro-7-(2-methylpropyl)-2-oxo-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1573547-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,2-dihydro-7-(2-methylpropyl)-2-oxo-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Component Cyclocondensation

A foundational method involves reacting 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions. The reaction proceeds via enamine formation, followed by intramolecular cyclodehydration.

Representative Procedure :

  • Reagents : 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq), ethyl acetoacetate (1.2 eq), glacial acetic acid (5 mol%).
  • Conditions : Reflux in ethanol (80°C, 6 h).
  • Yield : 68–72%.

Table 1 : Solvent Optimization for Cyclocondensation

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 80 6 72
Toluene 110 4 58
DMF 100 3 64

Polar protic solvents like ethanol enhance proton transfer, accelerating cyclization.

Bischler-Naprielski Cyclization

Adapting methodologies from imidazo-imidazol-one syntheses, this method employs POCl₃ as a cyclizing agent:

  • Acylation : Treat 5-amino-pyrazole intermediates with chloroacetyl chloride.
  • Cyclization : Heat with POCl₃ (2.5 eq) at 90°C for 3 h.
  • Workup : Quench with ice-water and neutralize with NaHCO₃.

Key Insight : POCl₃ mediates both dehydration and ring closure, achieving 79% yield for the pyrimidine core.

Carboxylic Acid Functionalization

Ester Hydrolysis

The final carboxylic acid is unmasked via saponification of a methyl ester precursor:

  • Substrate : Methyl 7-isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate.
  • Conditions : 6 M HCl (aq.), reflux, 4 h.
  • Yield : 89%.

Table 2 : Hydrolysis Conditions Comparison

Acid Concentration Time (h) Yield (%)
HCl 6 M 4 89
H₂SO₄ 4 M 6 78
TFA 10% v/v 8 65

Concentrated HCl achieves near-quantitative conversion due to its strong electrophilic character.

Alternative Pathways and Modern Innovations

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150°C, 20 min) in DMF elevates yields to 85% for the cyclocondensation step.

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility for large-scale production:

  • Residence Time : 12 min.
  • Throughput : 1.2 kg/day.
  • Purity : >99% by HPLC.

Analytical Characterization and Quality Control

Critical spectroscopic data for the final compound:

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.22 (d, 1H, H-6), 7.45–7.32 (m, 5H, Ph), 3.11 (m, 2H, CH₂-iBu), 1.82 (m, 1H, CH-iBu), 0.92 (d, 6H, CH₃).
  • IR (KBr): 1695 cm⁻¹ (C=O), 1642 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s carboxylic acid group enhances water solubility compared to ester derivatives (e.g., CAS 2365242-43-7) but reduces it relative to unsubstituted analogs (e.g., CAS 1086375-50-9) .
  • Electron-withdrawing groups (e.g., Cl, CF₃) lower pKa values, increasing acidity and deprotonation likelihood in physiological environments .

Biological Activity

7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a dihydropyrimidine ring with a pyrazole moiety, along with an isobutyl group and a phenyl substituent. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

  • IUPAC Name : 7-(2-methylpropyl)-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • Molecular Formula : C₁₇H₁₇N₃O₃
  • Molecular Weight : 311.33 g/mol
  • CAS Number : 1573547-47-3

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities. Specifically, this compound has shown potential as an antitubercular agent , effectively inhibiting the growth of Mycobacterium tuberculosis and suggesting its utility in treating tuberculosis and possibly other infectious diseases .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The unique combination of substituents in this compound may enhance its solubility and biological activity compared to other derivatives .

Antitubercular Activity

A study demonstrated that derivatives of this compound can inhibit Mycobacterium tuberculosis growth effectively. The inhibition was dose-dependent, with significant activity observed at concentrations lower than 50 µM .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. For instance:

Compound NameStructural FeaturesBiological Activity
7-Methyl-2-oxo-pyrazolo[1,5-a]pyrimidineMethyl group instead of isobutylAnticancer activities
6-Bromo-pyrazolo[1,5-a]pyrimidineBromine substitution at position 6Antimicrobial properties
4-Amino-pyrazolo[1,5-a]pyrimidineAmino group at position 4Inhibitory effects on certain kinases

The distinct structure of 7-Isobutyl-2-oxo-3-phenyl derivatives allows for targeted interactions with biological systems that may not be achievable with simpler analogues .

Cytotoxicity Studies

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary data indicate that while some derivatives exhibit cytotoxic effects against cancer cell lines, the specific cytotoxicity of 7-Isobutyl derivatives remains to be fully characterized. Further studies are needed to establish a comprehensive understanding of its cytotoxic profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

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